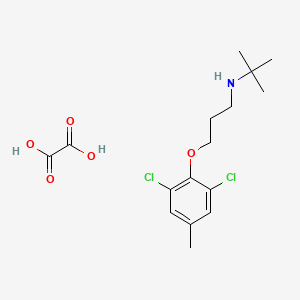
5-(4-hydroxy-3-iodobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxy-3-iodobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 5-(4-hydroxy-3-iodobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inducing apoptosis in cancer cells, inhibiting the growth of bacteria and viruses, and modulating the immune system.
Biochemical and Physiological Effects:
The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes and inhibiting their replication. The compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-(4-hydroxy-3-iodobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its effects on cancer cells, bacteria, and viruses.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Investigation of the compound's potential use as a diagnostic agent for cancer and other diseases.
4. Studies on the compound's pharmacokinetic and pharmacodynamic properties to determine its suitability for use in humans.
5. Exploration of the compound's potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
This compound is a compound that has shown promising results in various scientific research applications. Its potential use in the field of medicinal chemistry has generated significant interest in the scientific community. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the future.
Méthodes De Synthèse
The synthesis of 5-(4-hydroxy-3-iodobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-hydroxy-3-iodobenzaldehyde with 2-phenylethylamine and thiourea in the presence of a catalyst. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. The compound has also been studied for its potential use as a diagnostic agent for cancer and other diseases.
Propriétés
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO2S2/c19-14-10-13(6-7-15(14)21)11-16-17(22)20(18(23)24-16)9-8-12-4-2-1-3-5-12/h1-7,10-11,21H,8-9H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIVSMRJPVADBH-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5227160.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5227161.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]](/img/structure/B5227177.png)


![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B5227202.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)
![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5227224.png)

![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)
![4-chloro-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5227254.png)
